BenchChemオンラインストアへようこそ!

4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid

Medicinal Chemistry Building Block Scaffold Differentiation

4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid (CAS 1172109-28-2, MFCD14281891) is a synthetic small-molecule building block with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol. It belongs to the piperidine-substituted benzoic acid class, featuring an isopropylcarbamoyl (urea) substituent at the piperidine 1-position and a benzoic acid moiety at the 4-position.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
CAS No. 1172109-28-2
Cat. No. B1386860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid
CAS1172109-28-2
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H22N2O3/c1-11(2)17-16(21)18-9-7-13(8-10-18)12-3-5-14(6-4-12)15(19)20/h3-6,11,13H,7-10H2,1-2H3,(H,17,21)(H,19,20)
InChIKeyZBKQOOPRTOFVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid (CAS 1172109-28-2): Structural Identity and Procurement Baseline


4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid (CAS 1172109-28-2, MFCD14281891) is a synthetic small-molecule building block with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . It belongs to the piperidine-substituted benzoic acid class, featuring an isopropylcarbamoyl (urea) substituent at the piperidine 1-position and a benzoic acid moiety at the 4-position. This compound is catalogued by ChemDiv as building block BB01-2550 and is supplied at a minimum purity of 95% . Its structural class has been implicated in complement factor B inhibition programs, as described in patent literature disclosing piperidine-substituted benzoic acid compounds targeting the alternative complement pathway [1].

Why Generic Substitution of 4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid Carries Scientific Risk


Piperidine-substituted benzoic acid building blocks are not interchangeable. The isopropylcarbamoyl group at the piperidine 1-position distinguishes this compound from simpler N-alkyl or N-H analogs by introducing an additional hydrogen bond donor (the urea NH) and altering both the conformational profile and the electronic character of the piperidine ring . In the context of complement factor B inhibitor medicinal chemistry, the specific substitution pattern on the piperidine ring directly governs binding affinity and selectivity, as demonstrated by structure-activity relationship (SAR) data across multiple compound series in the patent literature [1]. Substituting a close analog—such as 4-(piperidin-4-yl)benzoic acid (CAS 196204-01-0) or 4-(1-isopropyl-piperidin-4-yl)-benzoic acid (CAS 354813-42-6)—would alter both the pharmacophore geometry and the physicochemical property set, invalidating SAR continuity and compromising the integrity of any lead optimization campaign built around this scaffold [2].

Quantitative Evidence for Differentiated Selection of 4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid (CAS 1172109-28-2)


Structural Differentiation: Isopropylcarbamoyl vs. N-Alkyl and N-Unsubstituted Piperidine Analogs

This compound carries an isopropylcarbamoyl (urea) substituent at the piperidine N1 position, which introduces a hydrogen bond donor (NH) and a carbonyl acceptor absent in the closest commercially available analogs. Compared to 4-(piperidin-4-yl)benzoic acid (CAS 196204-01-0, MW 205.25), the target compound adds 85.11 Da of molecular weight and two additional heteroatoms, increasing polar surface area and hydrogen bonding capacity . Compared to 4-(1-isopropyl-piperidin-4-yl)-benzoic acid (CAS 354813-42-6, MW 247.33), which bears a tertiary amine, the target compound replaces the basic N-isopropyl group with a neutral urea, fundamentally altering both the pKa profile and the potential for key target interactions such as those with the complement factor B catalytic site [1].

Medicinal Chemistry Building Block Scaffold Differentiation

Physicochemical Property Differentiation: LogP and Solubility Profile vs. Simpler Analogs

The target compound's calculated LogP is estimated at approximately 2.8–3.2 based on its molecular structure (ChemDiv building block series), placing it in a moderate lipophilicity range . This contrasts with the more polar 4-(piperidin-4-yl)benzoic acid (calculated LogP ~1.5–1.8) and the more lipophilic 4-(1-isopropyl-piperidin-4-yl)-benzoic acid (calculated LogP ~2.5–3.0, but with a basic amine center) . The neutral urea character avoids the pH-dependent ionization of the basic amine analog, providing a more consistent physicochemical profile across physiological pH ranges—a property relevant to both biochemical assay reproducibility and oral bioavailability predictions in the factor B inhibitor class [1].

Physicochemical Properties Drug-likeness Lead Optimization

Procurement Purity Benchmarking: Minimum 95% Purity Specification vs. Industry Standards

The target compound is supplied at a minimum purity of 95% as specified by multiple vendors including Chemenu (Catalog CM684317) and CymitQuimica (Ref. 3D-FI128199) . This is consistent with industry-standard purity specifications for screening-grade building blocks from major suppliers such as ChemDiv and Enamine, which typically supply compounds in the 95–98% purity range for primary screening . However, the CymitQuimica listing indicates the product is now discontinued, which may constrain procurement options and necessitates verification of current stock availability from alternative suppliers .

Chemical Procurement Purity Specification Building Block Quality

Recommended Application Scenarios for 4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid Based on Available Evidence


Complement Factor B Inhibitor Lead Optimization: Scaffold Elaboration at the Piperidine N1 Position

This compound serves as a key intermediate or scaffold-hopping starting point for medicinal chemistry programs targeting complement factor B, as described in US20240109861A1 and WO2024099458A1 [1]. The isopropylcarbamoyl urea moiety provides a specific hydrogen bonding motif that can be further diversified. Procurement should be prioritized when the research objective is to explore SAR around the piperidine N1 substituent while maintaining the 4-benzoic acid anchor point.

Biochemical Probe Development Requiring Neutral Piperidine Urea Pharmacophores

Unlike basic amine-containing piperidine analogs, this compound's neutral urea character eliminates pH-dependent ionization, making it suitable for biochemical assays where consistent physicochemical behavior across physiological pH ranges is required . It is particularly well-suited for SPR and fluorescence polarization assays where amine protonation state variability can confound binding measurements.

Building Block Procurement for Parallel Library Synthesis

As a ChemDiv-catalogued building block (BB01-2550), this compound is compatible with standard amide coupling and esterification protocols via its benzoic acid handle . It is appropriate for use in parallel library synthesis where the isopropylcarbamoyl-piperidine scaffold is held constant and diversity is introduced through carboxylic acid derivatization. Users should confirm current stock availability given discontinuation notices from at least one supplier.

Negative Control or Inactive Comparator Synthesis for Factor B Inhibitor Programs

Given the absence of published potent biological activity for this specific compound, it may serve as a scaffold-matched negative control or an inactive comparator in factor B inhibitor screening cascades, provided that its lack of activity is empirically confirmed in the relevant assay system [2]. The structural similarity to active analogs in the patent literature supports its use as a control compound in target engagement studies.

Quote Request

Request a Quote for 4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.